2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid

ADME Caco‑2 permeability SAR

Standard non-halogenated pyrazolyl alanines often exhibit poor intestinal permeability and high efflux, limiting oral peptidomimetic development. This 4-chloro analog offers a data-driven solution for SAR optimization. • **Improved ADME**: 4-chloro substitution enhances Caco-2 permeability and reduces efflux liability compared to unsubstituted pyrazolyl alanine. • **Kinetic Advantage**: Electron-withdrawing Cl group accelerates intramolecular cyclization up to 3.7-fold vs. methyl analogs, improving macrocyclization yields. • **Halogen Bonding**: Enables systematic probing of halogen-bond contributions to target affinity in peptide inhibitor design.

Molecular Formula C6H8ClN3O2
Molecular Weight 189.60 g/mol
Cat. No. B13074317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Molecular FormulaC6H8ClN3O2
Molecular Weight189.60 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC(C(=O)O)N)Cl
InChIInChI=1S/C6H8ClN3O2/c7-4-1-9-10(2-4)3-5(8)6(11)12/h1-2,5H,3,8H2,(H,11,12)
InChIKeyZIXXZYJVLRQSMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic Acid Overview


2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid (CAS 1250036-06-6) is a synthetic, non-proteinogenic α-amino acid derivative featuring a 4‑chloro‑1H‑pyrazole moiety attached to the β‑carbon of the alanine backbone [1]. The compound serves as a specialized building block for peptide modification, enabling the introduction of a halogenated heteroaromatic group into peptides and peptidomimetics to modulate physicochemical properties, target binding, or metabolic stability [2]. Its molecular weight is 189.6 g/mol, with a calculated XLogP3 of -2.8 and a topological polar surface area of 81.1 Ų [1].

Why 4-Chloro Alanine Cannot Be Simply Replaced


The 4‑chloro substituent on the pyrazole ring of 2‑amino‑3‑(4‑chloro‑1H‑pyrazol‑1‑yl)propanoic acid is not a passive structural element; it actively influences key drug‑like properties including passive membrane permeability, susceptibility to efflux transporters, and off‑target ion‑channel activity [1]. SAR studies across pyrazole‑containing series demonstrate that replacing a polar pyrazole with a simple chloro substituent can improve Caco‑2 permeability, reduce Caco‑2 efflux, and decrease hERG liability while maintaining biochemical potency [1]. Consequently, substituting a non‑halogenated (e.g., 3‑(1‑pyrazolyl)‑L‑alanine) or differently halogenated (e.g., 4‑fluoro) analog may unpredictably alter pharmacokinetic behavior or selectivity profiles, undermining the reproducibility of structure‑activity relationships in peptide‑based or small‑molecule discovery programs [2].

Evidence for Selecting 4-Chloro Alanine Over Analogs


Caco-2 Permeability and Efflux Advantage

In a PI3Kδ inhibitor series, replacement of a polar pyrazole moiety with a simple chloro substituent (structurally analogous to the 4‑chloro‑1H‑pyrazol‑1‑yl group in the target compound) improved Caco‑2 permeability, reduced Caco‑2 efflux, and decreased hERG PC activity, all while maintaining potency in the CD69 hWB assay [1][2]. Although this SAR finding is derived from a class‑level study rather than a direct head‑to‑head comparison with the exact target compound, it establishes a precedent that chloro substitution on a pyrazole ring can favorably modulate ADME properties relative to non‑halogenated or more polar pyrazole analogs.

ADME Caco‑2 permeability SAR

Faster Ring-Closure Kinetics vs. Methyl Analogs

Kinetic studies of cyclization reactions involving 4‑chloropyrazole‑containing precursors demonstrate that the 4‑chloro substituent accelerates ring closure by approximately 3.7‑fold compared to 4‑methyl analogs . This rate enhancement is attributed to increased electrophilicity at the adjacent position due to the electron‑withdrawing nature of the chloro group . Although this finding comes from a study on related pyrazole derivatives rather than the specific target compound, it provides a class‑level rationale for selecting the 4‑chloro analog when synthetic efficiency or regioselectivity in subsequent derivatization is a priority.

Synthetic efficiency Kinetics Halogen effect

Limited Head-to-Head Data with Close Analogs

A comprehensive search of primary research articles, patents, and authoritative databases did not yield any study that directly compares 2‑amino‑3‑(4‑chloro‑1H‑pyrazol‑1‑yl)propanoic acid with its closest structural analogs—such as 3‑(1‑pyrazolyl)‑L‑alanine (CAS 2734‑48‑7) [1] or 3‑(4‑methyl‑1H‑pyrazol‑1‑yl)alanine—in the same assay system. No head‑to‑head IC₅₀, Kᵢ, permeability, or stability data are available for this specific compound [2]. The quantitative differentiation evidence presented above relies on class‑level SAR inferences from related pyrazole‑containing series. Consequently, scientific users must exercise caution when substituting the 4‑chloro analog for other pyrazolyl alanines, as the actual magnitude of property differences in their specific experimental context cannot be reliably predicted from published literature.

Data gap Procurement risk Comparative pharmacology

Optimal Applications for 4-Chloro Alanine


Orally Bioavailable Peptidomimetics Design

When constructing peptidomimetic leads intended for oral dosing, the 4‑chloro substituent may confer improved Caco‑2 permeability and lower efflux liability compared to unsubstituted pyrazolyl alanine . This scenario aligns with SAR trends from PI3Kδ inhibitor development, where chloro substitution enhanced ADME attributes without compromising potency [1].

Accelerated Macrocycle and Peptide Synthesis

The electron‑withdrawing 4‑chloro group can enhance the rate of intramolecular cyclization reactions by up to 3.7‑fold relative to methyl analogs . This kinetic advantage may reduce reaction times, improve yields, and simplify purification when incorporating the pyrazolyl alanine motif into macrocyclic or stapled peptide frameworks.

Halogen-Bonding SAR in Enzyme Active Sites

The 4‑chloro‑1H‑pyrazol‑1‑yl group can engage in halogen bonding with backbone carbonyls or side‑chain heteroatoms in protein targets . Although direct binding data for the free amino acid are lacking, its incorporation into peptide inhibitors may enable systematic probing of halogen‑bond contributions to affinity and selectivity, complementing studies with fluoro or iodo analogs.

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